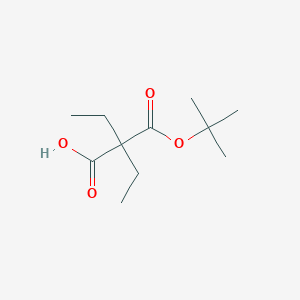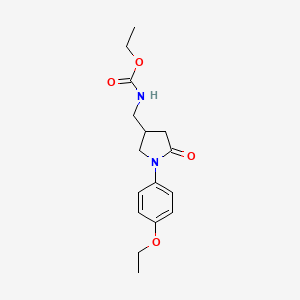![molecular formula C9H13ClN2O B2437584 2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide CAS No. 2411298-39-8](/img/structure/B2437584.png)
2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, for example, N-methylpyrrole, C4H4NCH3 .
Synthesis Analysis
The synthesis of pyrrole-based compounds often involves the Paal-Knorr Synthesis, which is a reaction that generates either furans, pyrroles, or thiophenes from 1,4-diketones . Another method involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
Pyrrole is a planar molecule. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a cyclically conjugated system that confers aromaticity to the molecule .Chemical Reactions Analysis
Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The alpha position (or 2-position) is the most reactive site. Pyrrole can also be trichloroacetylated, and then substituted with chloro, bromo, or iodo groups .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It has a strong, somewhat fruity odor, and is slightly soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-7(10)9(13)12-6-4-8-3-2-5-11-8/h2-3,5,7,11H,4,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZDFYFUDWXHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)
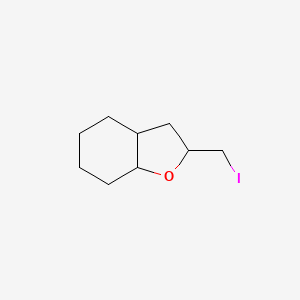
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
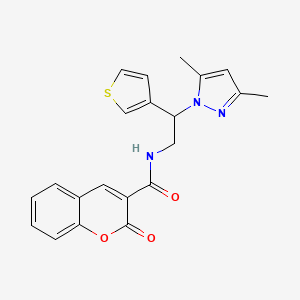
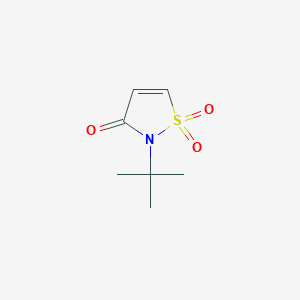
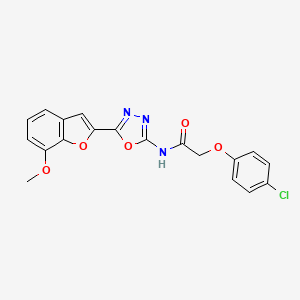
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
